

5-Bromo-2-fluoro-3-nitropyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-fluoro-3-nitropyridine**

Cat. No.: **B1519029**

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **5-Bromo-2-fluoro-3-nitropyridine**

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of **5-Bromo-2-fluoro-3-nitropyridine** (CAS No: 886372-98-1).^[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers predictive analysis based on first principles and data from analogous structures, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretive workflows herein are designed to serve as self-validating systems for confirming the identity, purity, and structural integrity of this critical chemical intermediate.

Molecular Structure and Spectroscopic Implications

5-Bromo-2-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound. Its spectroscopic character is dictated by the interplay of its constituent parts: the pyridine ring, a strong electron-withdrawing nitro group (-NO₂), and two halogen substituents with opposing electronic effects (the inductively withdrawing fluoro group, -F, and the bromo group, -Br).

The arrangement of these groups creates a distinct electronic environment that is directly interrogated by spectroscopic methods:

- **Electron Density:** The powerful electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine and the nitrogen heteroatom, renders the pyridine ring

electron-deficient. This has a profound deshielding effect on the ring protons and carbons, pushing their NMR signals to higher chemical shifts (downfield).

- **Vibrational Modes:** The specific bonds within the molecule (C-F, C-Br, N=O, C=N, C=C) will absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
- **Mass-to-Charge Ratio:** The molecule's specific mass, including the distinct isotopic signature of bromine, and its predictable fragmentation under ionization energy, allows for unambiguous confirmation by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of **5-Bromo-2-fluoro-3-nitropyridine** in solution. Due to the presence of magnetically active nuclei (^1H , ^{13}C , ^{19}F), a suite of NMR experiments can provide a complete picture of the molecular framework.

Expertise & Causality: Predicted NMR Data

The substitution pattern leaves two protons on the aromatic ring. Their chemical environment is highly differentiated, leading to a predictable spectrum.

^1H NMR: The two protons are at the C4 and C6 positions.

- H6 (proton adjacent to Nitrogen): This proton is expected to be the most downfield. It is deshielded by the adjacent electronegative nitrogen atom and is influenced by the electron-withdrawing groups through the ring system.
- H4 (proton between Bromo and Nitro groups): This proton is also significantly deshielded due to the proximity of the bromo and nitro groups.

^{19}F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.^{[2][3]} The chemical shift of the fluorine atom at the C2 position will be influenced by the adjacent nitro group and the overall electronic structure of the ring.

^{13}C NMR: The spectrum will show five distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbons directly bonded to electronegative atoms (C2-F, C3-NO₂, C5-Br) will be significantly affected.

Table 1: Predicted NMR Spectral Data (in CDCl_3)

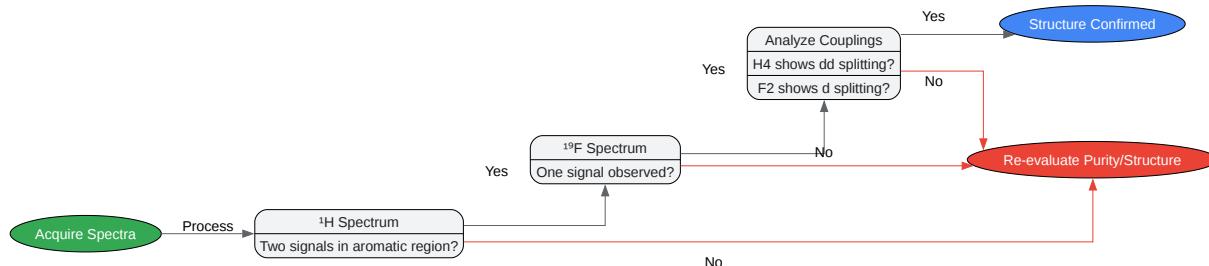
Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
^1H				
H6	~8.6 - 8.8	Doublet (d)	$\text{JH6-H4} \approx 2\text{-}3 \text{ Hz}$	Deshielded by adjacent nitrogen and meta-coupled to H4.
H4	~8.2 - 8.4	Doublet of Doublets (dd)	$\text{JH4-H6} \approx 2\text{-}3 \text{ Hz}$, $\text{JH4-F2} \approx 4\text{-}6 \text{ Hz}$	Deshielded by adjacent Br and NO_2 groups; coupled to H6 and the C2-Fluorine.
^{19}F	~(-65) - (-75)	Doublet (d)	$\text{JF2-H4} \approx 4\text{-}6 \text{ Hz}$	Influenced by ortho-nitro group; coupled to H4.

| ^{13}C | ~110 - 160 | Various | Various JC-F | A complex spectrum with five distinct aromatic signals. The C-F coupling will be prominent for several carbons.[4] |

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, verifiable data.

Instrumentation:


- NMR Spectrometer (400 MHz or higher recommended for better resolution).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3).

- Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh ~10-15 mg of **5-Bromo-2-fluoro-3-nitropyridine** and dissolve it in ~0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.
- Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Set spectral width to cover the aromatic region (~0-10 ppm).
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{19}F NMR Acquisition:
 - Switch the probe to the ^{19}F channel.
 - Acquire a proton-decoupled ^{19}F spectrum. This simplifies the spectrum to a singlet, confirming the presence of a single fluorine environment.
 - Acquire a proton-coupled ^{19}F spectrum to observe the JF-H coupling, which is crucial for structural confirmation.^[5]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ^1H spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).

Visualization: NMR Data Interpretation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a "fingerprint" unique to the molecule's vibrational modes.

Expertise & Causality: Predicted IR Absorptions

The vibrational modes of **5-Bromo-2-fluoro-3-nitropyridine** are heavily influenced by its substituents. Halogenation and the presence of the nitro group lead to distinct, identifiable peaks.[6]

Table 2: Predicted Characteristic IR Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
1520 - 1560	Asymmetric N=O Stretch	Strong	Characteristic, strong absorption for aromatic nitro compounds.
1340 - 1370	Symmetric N=O Stretch	Strong	The second key indicator for the nitro functional group.
1580 - 1610	Aromatic C=C/C=N Stretch	Medium	Vibrations from the pyridine ring itself. ^[7]
1200 - 1250	C-F Stretch	Strong	A strong C-F bond absorption, typical for aryl fluorides.
~3100	Aromatic C-H Stretch	Weak-Medium	Stretching vibrations of the two C-H bonds on the ring.

| 1000 - 1100 | C-Br Stretch | Medium | The C-Br bond vibration, typically in this region. |

Protocol: Acquiring an FTIR Spectrum

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

- Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the ambient spectrum (air), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **5-Bromo-2-fluoro-3-nitropyridine** powder directly onto the ATR crystal.

- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Acquisition:** Scan the sample over the range of 4000-600 cm^{-1} . Co-add at least 32 scans to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, confirming the elemental composition and connectivity.

Expertise & Causality: Predicted Mass Spectrum

Upon ionization (typically via Electron Impact, EI), the molecule will form a molecular ion ($\text{M}^{+\bullet}$). The most critical diagnostic feature will be the isotopic pattern of bromine.

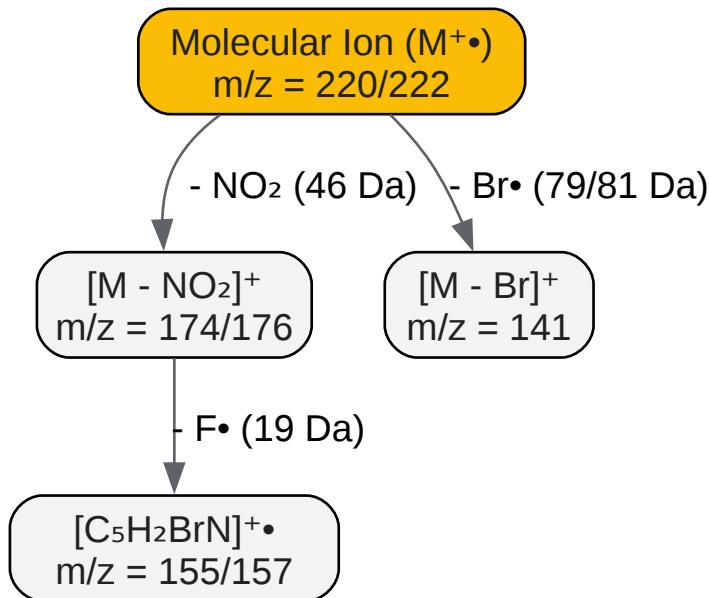

- **Molecular Ion ($\text{M}^{+\bullet}$):** The molecular weight of $\text{C}_5\text{H}_2\text{BrFN}_2\text{O}_2$ is approximately 220.9 g/mol .[\[8\]](#)
- **Isotopic Pattern:** Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ^{79}Br ($\text{M}^{+\bullet}$) and another of almost equal intensity at two mass units higher for the molecule containing ^{81}Br ($[\text{M}+2]^{+\bullet}$). This signature is definitive proof of a single bromine atom in the molecule.[\[9\]](#)
- **Fragmentation:** The molecular ion is a radical cation that can undergo fragmentation. The weakest bonds are likely to break, or stable neutral molecules can be lost. Common fragmentation patterns for such structures include the loss of NO_2 (a stable radical, mass 46) or the cleavage of the C-Br bond.[\[10\]](#)[\[11\]](#)

Table 3: Predicted Key Mass Spectrometry Fragments (EI)

m/z Value	Ion/Fragment	Rationale
220 / 222	$[C_5H_2^{79}BrFN_2O_2]^{+•}$ / $[C_5H_2^{81}BrFN_2O_2]^{+•}$	Molecular ion peak cluster ($M^{+•}$, $[M+2]^{+•}$), showing the characteristic 1:1 bromine isotopic pattern.
174 / 176	$[M - NO_2]^+$	Loss of the nitro group (46 Da), a very common fragmentation pathway for nitroaromatics.
141	$[M - Br]^+$	Loss of the bromine radical (79 or 81 Da). The peak at 141 corresponds to the loss of ^{79}Br .

| 125 | $[M - NO_2 - F]^+$ | Subsequent loss of a fluorine radical from the $[M-NO_2]^+$ fragment. |

Visualization: Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **5-Bromo-2-fluoro-3-nitropyridine** in EI-MS.

Protocol: Acquiring a Mass Spectrum

Instrumentation:

- Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Step-by-Step Methodology (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- GC Method:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
 - Carrier Gas: Helium.
- MS Method:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Injection & Analysis: Inject 1 µL of the sample solution. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for analysis.
- Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound. Analyze the mass spectrum of that peak, paying close attention to the molecular ion and the bromine isotopic pattern.

Summary and Conclusion

The structural confirmation of **5-Bromo-2-fluoro-3-nitropyridine** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectral data provides a

clear roadmap for researchers: ^1H NMR should reveal two distinct aromatic signals with characteristic couplings, FTIR will confirm the presence of the critical nitro and C-F functional groups, and MS will verify the molecular weight with the unmistakable 1:1 isotopic pattern of a monobrominated compound. By following the detailed protocols and interpretive logic outlined in this guide, scientists can confidently validate the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives[†] [cjcp.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [5-Bromo-2-fluoro-3-nitropyridine spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519029#5-bromo-2-fluoro-3-nitropyridine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com